molecular formula C34H22N8O6 B3587728 2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide

2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide

Cat. No.: B3587728
M. Wt: 638.6 g/mol
InChI Key: JVSUISXZDSZLCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide involves several steps, typically starting with the nitration of benzamide derivatives. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid to introduce nitro groups into the aromatic rings . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro groups and benzimidazole rings play a crucial role in its biological activity, potentially interacting with enzymes and receptors in biological systems. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

IUPAC Name

2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22N8O6/c43-33(23-5-1-3-7-29(23)41(45)46)35-21-13-15-25-27(17-21)39-31(37-25)19-9-11-20(12-10-19)32-38-26-16-14-22(18-28(26)40-32)36-34(44)24-6-2-4-8-30(24)42(47)48/h1-18H,(H,35,43)(H,36,44)(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSUISXZDSZLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)NC(=O)C7=CC=CC=C7[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide
Reactant of Route 6
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2-nitro-N-[2-[4-[6-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]benzamide

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